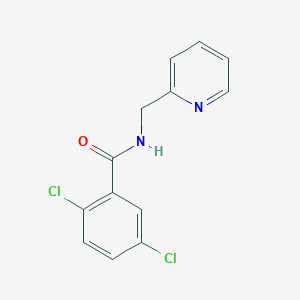

![molecular formula C12H14N2O3S B5556595 5-甲基-4-氧代-3-丙基-3,4-二氢噻吩并[2,3-d]嘧啶-6-羧酸甲酯](/img/structure/B5556595.png)

5-甲基-4-氧代-3-丙基-3,4-二氢噻吩并[2,3-d]嘧啶-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals known for their potential in various applications due to their unique molecular structures. These molecules are derived from pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these compounds is their complex synthesis and the variety of reactions they undergo, which make them a subject of interest in chemical research.

Synthesis Analysis

The synthesis of compounds related to methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves cyclocondensation reactions, notably the Atwal-Biginelli reaction. This method allows the synthesis of a wide range of dihydropyrimidine derivatives. For example, Nishimura et al. (2011) described the synthesis of novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters using this cyclocondensation, highlighting the method's utility in expanding molecular diversity (Nishimura et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been studied using various spectroscopic techniques. For instance, the structure of related dihydropyrimidine products was determined unambiguously by 1H-NMR spectroscopy and nuclear Overhauser enhancement spectroscopy (NOESY) experiments. These studies provide insight into the structural characteristics of dihydropyrimidines and their tautomeric forms, essential for understanding their chemical behavior (Nishimura et al., 2011).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including Suzuki coupling reactions to introduce different substituents into the thieno[2,3-d]pyrimidine ring. For example, Krolenko et al. (2019) explored the Suzuki reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate, highlighting the versatility of these compounds in chemical synthesis (Krolenko et al., 2019).

科学研究应用

合成与反应

- 5-甲基-4-氧代-3-丙基-3,4-二氢噻吩并[2,3-d]嘧啶-6-羧酸甲酯用于各种合成和反应研究。一个例子是它在嘧啶并[2,3-b]噻嗪和噻唑并[3,2-a]嘧啶的合成中使用,通过与不同的亲电试剂缩合实现 (Kappe & Roschger, 1989)。此外,它通过分子内弗里德尔-克拉夫茨酰化促进茚并[1,2-d]嘧啶的形成 (Clark & Hitiris, 1984)。

抗菌活性

- 该化合物已研究其抗菌特性。例如,该化合物的衍生物,如 3-氨基-5-甲基-2-(烷基硫代)-4-氧代-N-芳基-3,4-二氢噻吩(2,3-d)嘧啶-6-甲酰胺,表现出显着的抗菌活性,优于针对某些菌株(如变形杆菌和铜绿假单胞菌)的参考药物 (Kolisnyk 等人,2015)。

新化合物合成

- 研究还集中于使用这种化学物质作为前体合成新化合物。例如,已合成吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶和相关的稠合体系,扩大了嘧啶衍生物的分子多样性 (Bakhite 等人,2005)。

方法学创新

- 已经开发出使用该化合物制备噻吩并[2,3-d]嘧啶-6-羧酸的酯和酰胺的创新方法。此类方法对于合成各种取代的噻吩并[2,3-d]嘧啶至关重要 (Santilli 等人,1971)。

抗真菌特性

- 研究还探讨了噻吩并[2,3-d]嘧啶衍生物的抗真菌特性。例如,4-烷基氨基-和 4-芳基氨基噻吩并[2,3-d]嘧啶对水稻纹枯病、纹枯病和黄瓜白粉病表现出预防作用 (Konno 等人,1989)。

属性

IUPAC Name |

methyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-4-5-14-6-13-10-8(11(14)15)7(2)9(18-10)12(16)17-3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZVEMXRKDYMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

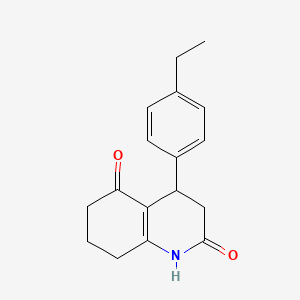

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

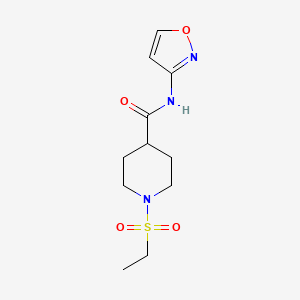

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

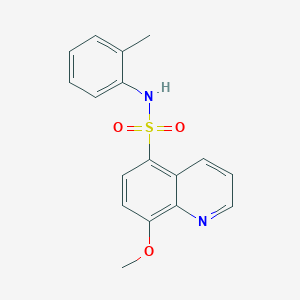

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)